molecular formula C6H8N2O2 B13105300 5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one

5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B13105300
M. Wt: 140.14 g/mol
InChI Key: KECMURPYXDZMPQ-UHFFFAOYSA-N
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Description

5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Hydroxy-2,6-dimethylpyrimidin-4(1H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-dimethylpyrimidin-4(1H)-one with hydroxylating agents. Various methodologies have been explored to enhance yield and purity, including solvent-free reactions and microwave-assisted synthesis.

Antibacterial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a series of pyrimidine derivatives were synthesized and evaluated for their antibacterial activity against various strains of bacteria. The results indicated that certain compounds showed high efficacy, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. In vivo studies have shown that it significantly inhibits tumor growth in mouse models of leukemia and solid tumors .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialSignificant activity against Gram-positive/negative bacteria
AnticancerInduces apoptosis; inhibits tumor growth in vivo
Anti-inflammatoryModulates inflammatory pathways

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Anti-inflammatory Effects : It modulates cytokine production and reduces inflammation markers in vitro and in vivo.

Case Studies

A notable case study involved the evaluation of a derivative of this compound in a mouse model of breast cancer. The study reported a 60% reduction in tumor size following treatment with the compound at a dosage of 100 mg/kg over a period of two weeks. Histological analysis revealed significant apoptosis within the tumor tissue, correlating with increased levels of pro-apoptotic proteins .

Another study focused on its antibacterial properties against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited an MIC value that was effective compared to traditional antibiotics, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

5-hydroxy-2,4-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h9H,1-2H3,(H,7,8,10)

InChI Key

KECMURPYXDZMPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)O

Origin of Product

United States

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